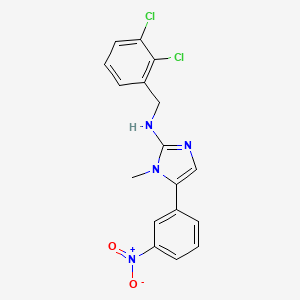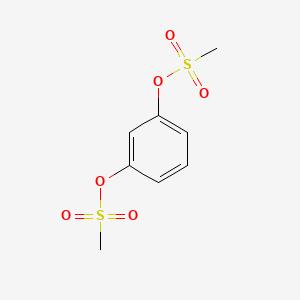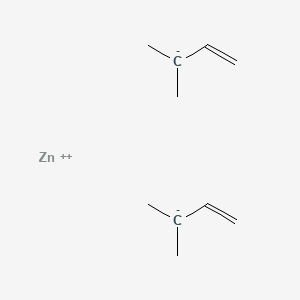
N-(2,3-dichlorobenzyl)-1-methyl-5-(3-nitrophenyl)-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorobenzyl)-1-methyl-5-(3-nitrophenyl)-1H-imidazol-2-amine is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dichlorobenzyl)-1-methyl-5-(3-nitrophenyl)-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 2,3-dichlorobenzyl chloride with 1-methyl-5-(3-nitrophenyl)-1H-imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dichlorobenzyl)-1-methyl-5-(3-nitrophenyl)-1H-imidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The chlorine atoms in the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Nucleophiles like amines, thiols, and bases like potassium carbonate.
Major Products Formed
Reduction: Formation of amine derivatives.
Oxidation: Formation of oxides.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-(2,3-dichlorobenzyl)-1-methyl-5-(3-nitrophenyl)-1H-imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of therapeutic agents for various diseases.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorobenzyl)-1-methyl-5-(3-nitrophenyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
Uniqueness
N-(2,3-dichlorobenzyl)-1-methyl-5-(3-nitrophenyl)-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its combination of dichlorobenzyl and nitrophenyl groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
754235-40-0 |
|---|---|
Molecular Formula |
C17H14Cl2N4O2 |
Molecular Weight |
377.2 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-1-methyl-5-(3-nitrophenyl)imidazol-2-amine |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-22-15(11-4-2-6-13(8-11)23(24)25)10-21-17(22)20-9-12-5-3-7-14(18)16(12)19/h2-8,10H,9H2,1H3,(H,20,21) |
InChI Key |
MRQIVCNBPAXHDW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1NCC2=C(C(=CC=C2)Cl)Cl)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)

![1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14150202.png)
![1,5-Pentanedione, 3-(4-bromophenyl)-2,4-bis[(4-methylphenyl)thio]-1,5-diphenyl-](/img/structure/B14150203.png)
![1-[(Benzenesulfonyl)methyl]-2,4-dinitrobenzene](/img/structure/B14150207.png)
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)


![1-{2-[4-(Dimethylamino)phenyl]-4H-[1,3]oxazolo[5,4-B]indol-4-YL}ethan-1-one](/img/structure/B14150238.png)




